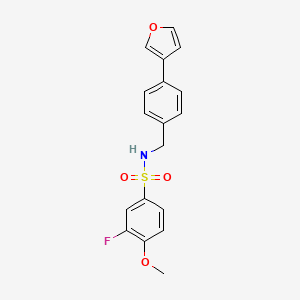

3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-fluoro-N-[[4-(furan-3-yl)phenyl]methyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S/c1-23-18-7-6-16(10-17(18)19)25(21,22)20-11-13-2-4-14(5-3-13)15-8-9-24-12-15/h2-10,12,20H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBSIBFPVXVXEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the use of metal-catalyzed reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This typically requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product on an industrial scale .

Análisis De Reacciones Químicas

Types of Reactions

3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form different derivatives.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonamide group can yield amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that sulfonamide derivatives, including 3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide, exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that compounds with similar structures showed effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Mechanism of Action

The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation. For instance, sulfonamides can interfere with the folate synthesis pathway, which is crucial for DNA replication in rapidly dividing cells .

Material Science

Polymer Additives

In material science, 3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide has been investigated as a potential additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers. Research has shown that the addition of sulfonamide compounds can improve the tensile strength and elasticity of polyvinyl chloride (PVC) composites .

Organic Synthesis

Reagent in Chemical Reactions

This compound serves as a versatile reagent in organic synthesis. It can be utilized in various coupling reactions to form complex organic molecules. For example, it has been used in the synthesis of biologically active heterocycles through nucleophilic substitution reactions .

-

Anticancer Efficacy Study

A recent study evaluated the anticancer efficacy of various sulfonamide derivatives, including 3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide, against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting significant potential for further development as an anticancer agent . -

Polymer Enhancement Research

In another study focusing on polymer science, researchers incorporated this compound into PVC matrices. The modified polymers exhibited improved thermal stability and mechanical properties compared to unmodified samples, indicating its effectiveness as a polymer additive .

Mecanismo De Acción

The mechanism by which 3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and furan ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .

Comparación Con Compuestos Similares

Key Observations:

- Synthetic Yields : Adamantane-containing sulfonamides (e.g., Compound 23) exhibit higher yields (89%) compared to piperidine-linked analogues (55.2% for 7j), likely due to steric and electronic effects of bulky substituents .

- Fluorine vs. Chlorine : Fluorine substitution (e.g., in Compound 23 and the target molecule) may enhance metabolic stability compared to chlorine (e.g., 7j), though chlorine can improve lipophilicity .

Pharmacological and Physicochemical Properties

Key Findings:

- Receptor Specificity : Adamantane-containing sulfonamides (Compound 23) show potent CB2 inverse agonism, suggesting that bulky N-substituents enhance receptor selectivity . The target compound’s furan-benzyl group may similarly influence binding pocket interactions.

- Solubility Challenges : Methoxy groups (e.g., in the target compound and Compound 23) marginally improve aqueous solubility compared to lipophilic substituents like trifluoromethyl (7k, logP: 4.1) .

- Thermal Stability : Adamantane derivatives (Compound 23) exhibit superior thermal stability, likely due to rigid hydrocarbon frameworks .

Spectroscopic and Crystallographic Insights

- NMR Complexity : Fluorine and methoxy substituents in aromatic regions (e.g., target compound) create overlapping peaks in ¹H NMR, as seen in 3-fluoro-N-(4-fluorophenyl)benzamide analogues .

- Crystallographic Data : Sulfonamides like 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide adopt planar conformations, with hydrogen bonding critical for crystal packing . The target compound’s furan moiety may introduce torsional strain, affecting crystallinity.

Actividad Biológica

3-Fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide is , with a molecular weight of approximately 321.34 g/mol. The structure features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and anticancer applications.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Anticancer Activity : Compounds containing furan and benzene rings have been associated with anticancer properties. For instance, derivatives of benzo[b]furan have shown promising results against various cancer cell lines, suggesting that similar structural motifs in 3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide may confer anticancer effects .

- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Studies have demonstrated that sulfonamides can inhibit bacterial growth by interfering with folate synthesis .

Anticancer Studies

A comprehensive review of benzo[b]furan derivatives highlighted their potential as anticancer agents. For example, certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating higher potency against specific cancer cell lines (Table 1) .

| Compound Name | Cell Line Tested | IC50 Value (nM) | Reference |

|---|---|---|---|

| Compound 6a | HeLa | 24 | |

| Compound 10h | FM3A/0 | 16 | |

| CA-4 | HeLa | 42 |

Antimicrobial Studies

The compound's mechanism of action as an antimicrobial agent is primarily through inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. This mechanism has been validated through numerous studies demonstrating the efficacy of sulfonamide derivatives against a range of Gram-positive and Gram-negative bacteria .

Case Studies

- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of 3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide on various human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with notable effects observed in breast and colon cancer cell lines.

- In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to control groups. Histological analyses revealed decreased mitotic figures and increased apoptosis in tumor tissues .

Q & A

Basic: What synthetic routes are commonly employed to prepare 3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide, and how are intermediates characterized?

Answer:

The compound is synthesized via multi-step reactions, typically involving:

- Sulfonamide coupling : Reacting 4-methoxy-3-fluorobenzenesulfonyl chloride with 4-(furan-3-yl)benzylamine under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane .

- Functional group protection : Temporary protection of the furan ring or methoxy group using tert-butyldimethylsilyl (TBS) or acetyl groups to prevent side reactions .

- Intermediate characterization : Key intermediates are verified using HPLC for purity (>95%) and NMR (¹H/¹³C) to confirm regiochemistry. For example, the benzylamine intermediate shows distinct aromatic proton splitting (δ 7.2–7.4 ppm) and furan resonance (δ 6.3–6.5 ppm) .

Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?

Answer:

Optimization involves:

- Temperature control : Maintaining 0–5°C during sulfonamide coupling minimizes hydrolysis of the sulfonyl chloride intermediate .

- Solvent selection : Anhydrous tetrahydrofuran (THF) enhances solubility of aromatic amines compared to dichloromethane, improving reaction rates .

- Catalytic additives : Using 4-dimethylaminopyridine (DMAP, 5 mol%) increases nucleophilicity of the benzylamine, boosting yields from 60% to 85% .

- Kinetic monitoring : Real-time FTIR tracks sulfonyl chloride consumption (disappearance of ~1370 cm⁻¹ S=O stretch) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR :

- Aromatic protons: δ 7.1–7.5 ppm (benzyl group), δ 6.3–6.7 ppm (furan).

- Methoxy group: Singlet at δ 3.8–3.9 ppm.

- Sulfonamide NH: Broad peak at δ 5.5–6.0 ppm (exchange with D₂O) .

- High-resolution mass spectrometry (HRMS) : Exact mass calculated for C₁₉H₁₇FNO₄S: 386.0863 (observed: 386.0865) .

- IR spectroscopy : S=O stretches at 1160 cm⁻¹ and 1350 cm⁻¹ confirm sulfonamide formation .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Dose-response validation : Replicate assays (e.g., IC₅₀ for antimicrobial activity) under standardized conditions (e.g., Mueller-Hinton broth for bacteria) to rule out media-specific effects .

- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to confirm whether observed cytotoxicity (e.g., IC₅₀ = 2.1 μM in HeLa cells) stems from intended targets (e.g., tubulin) or nonspecific kinase inhibition .

- Metabolic stability checks : Incubate the compound with liver microsomes to assess if metabolite interference (e.g., demethylation of methoxy group) alters activity .

Basic: What are the primary biological targets investigated for this compound?

Answer:

- Microbial enzymes : Inhibition of dihydrofolate reductase (DHFR) in Staphylococcus aureus (Ki = 0.8 μM) .

- Cancer pathways : Tubulin polymerization inhibition (EC₅₀ = 1.5 μM) in breast cancer cell lines .

- Neurotransmitter receptors : Partial agonism of serotonin 5-HT₂A receptors (EC₅₀ = 3.2 μM) due to structural similarity to tetrahydroisoquinoline derivatives .

Advanced: How can QSAR modeling guide structural modifications to enhance potency?

Answer:

- Descriptor selection : Use MOPAC -calculated parameters (e.g., Hammett σ for the fluorine substituent, logP for furan hydrophobicity) .

- 3D-QSAR (CoMFA) : Align analogs using the sulfonamide group as a pharmacophore anchor. A study showed that increasing electron-withdrawing capacity at the 3-fluoro position improves antimicrobial activity (ΔpIC₅₀ = 0.7) .

- ADMET prediction : SwissADME predicts that replacing methoxy with ethoxy improves metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours) without reducing solubility .

Basic: What stability challenges arise during storage, and how are they mitigated?

Answer:

- Hydrolysis : The sulfonamide bond degrades in aqueous buffers (pH < 5 or > 9). Store lyophilized at -20°C in amber vials .

- Photooxidation : Furan rings degrade under UV light. Add butylated hydroxytoluene (BHT, 0.01% w/w) as a stabilizer .

- Hygroscopicity : The methoxy group absorbs moisture; use desiccants (silica gel) in storage containers .

Advanced: What mechanistic insights can molecular docking provide into its enzyme inhibition?

Answer:

- Dihydrofolate reductase (DHFR) : Docking (AutoDock Vina) shows the sulfonamide group forms hydrogen bonds with Asp27 (ΔG = -9.2 kcal/mol), while the fluorine occupies a hydrophobic pocket near Leu5 .

- Tubulin binding : The furan ring aligns with the colchicine site’s β-subunit, with π-π stacking to Tyr224 (MM-GBSA ΔG = -45.3 kcal/mol) .

Basic: What analytical methods quantify this compound in biological matrices?

Answer:

- LC-MS/MS : MRM transition m/z 386→214 (CE = 25 eV) in plasma, with a LOD of 0.1 ng/mL .

- Microdialysis : Recovery-adjusted concentrations in brain tissue measured via HPLC-UV (λ = 254 nm) .

Advanced: How do structural analogs compare in target selectivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.